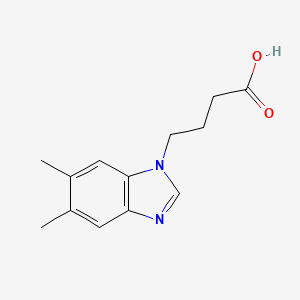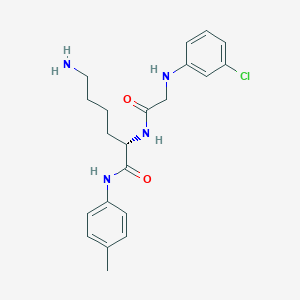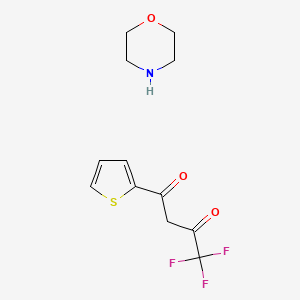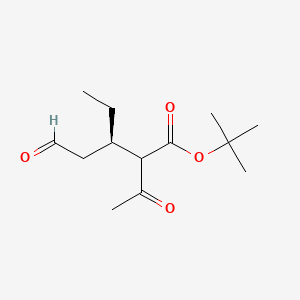![molecular formula C17H36O5 B12616182 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL CAS No. 921201-74-3](/img/structure/B12616182.png)
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL is a chemical compound with the molecular formula C18H38O10. . This compound is part of the polyethylene glycol family, which is known for its wide range of applications in various fields due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL typically involves the stepwise addition of ethylene oxide to a starting alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
[ \text{ROH} + n \text{(CH}_2\text{CH}_2\text{O)} \rightarrow \text{R(OCH}_2\text{CH}_2\text{)}_n\text{OH} ]
where R is the starting alcohol and n represents the number of ethylene oxide units added.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of high-pressure reactors and catalysts to facilitate the addition of ethylene oxide to the starting alcohol. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides or amines, depending on the reagent used.
Aplicaciones Científicas De Investigación
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in various chemical reactions.
Biology: Employed in the preparation of biocompatible materials and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceuticals and as a component in medical devices.
Mecanismo De Acción
The mechanism of action of 11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL involves its interaction with various molecular targets and pathways. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its role as a solvent and reagent. Additionally, its ability to undergo various chemical reactions makes it a versatile compound in different applications .
Comparación Con Compuestos Similares
Similar Compounds
Octaethylene glycol: 3,6,9,12,15,18,21-heptaoxatricosane-1,23-diol.
2-{2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy}ethanol: A compound with similar structure but different functional groups.
Uniqueness
11-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}undecan-1-OL is unique due to its specific structure and the presence of multiple ethylene glycol units, which impart distinct chemical properties and applications compared to other similar compounds .
Propiedades
Número CAS |
921201-74-3 |
|---|---|
Fórmula molecular |
C17H36O5 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
11-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]undecan-1-ol |
InChI |
InChI=1S/C17H36O5/c18-10-8-6-4-2-1-3-5-7-9-12-20-14-16-22-17-15-21-13-11-19/h18-19H,1-17H2 |
Clave InChI |
XFMPUBKGGYYOFX-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCO)CCCCCOCCOCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Ethylphenyl)phenyl]-2-fluoro-4-pentylbenzene](/img/structure/B12616101.png)
![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)



![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B12616121.png)
![1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
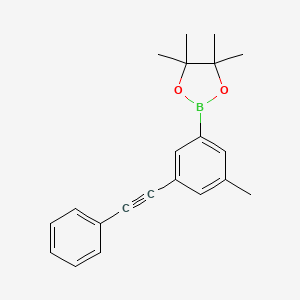
![3-(2-Hydroxy-2-phenylpropyl)-2,3-dihydro-1H-benzo[f]isoindol-1-one](/img/structure/B12616138.png)
![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
